molecular formula C18H29NO5S B13679856 3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid

3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid

Cat. No.: B13679856
M. Wt: 371.5 g/mol
InChI Key: ONSICJUKYJYQGH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid is a complex organic compound with a unique structure that includes a sulfonylamino group and multiple isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid typically involves multiple steps, starting with the preparation of the sulfonylamino precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. For example, the sulfonylation reaction may involve the use of sulfonyl chlorides and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid is unique due to its specific combination of functional groups and structural features. The presence of multiple isopropyl groups and the sulfonylamino moiety distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

Molecular Formula

C18H29NO5S

Molecular Weight

371.5 g/mol

IUPAC Name

3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C18H29NO5S/c1-10(2)13-7-14(11(3)4)17(15(8-13)12(5)6)25(23,24)19-16(9-20)18(21)22/h7-8,10-12,16,19-20H,9H2,1-6H3,(H,21,22)

InChI Key

ONSICJUKYJYQGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)O)C(C)C

Origin of Product

United States

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